Boc-Cys(Et)-Oh
CAS No.: 16947-82-3
Cat. No.: VC21538753
Molecular Formula: C10H19NO4S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16947-82-3 |
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Molecular Formula | C10H19NO4S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | (2R)-3-ethylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Standard InChI Key | IBCCMMVPGKVLAX-ZETCQYMHSA-N |
Isomeric SMILES | CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Properties
Physical and Chemical Characteristics
Boc-Cys(Et)-OH possesses specific chemical and physical properties that define its behavior in various chemical and biochemical applications. Based on available data, the compound has the following characteristics:
Property | Value |
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CAS Number | 16947-82-3 |
Chemical Formula | C₁₀H₁₉NO₄S |
Molecular Weight | 249.33 g/mol |
Solubility | Soluble in DMSO |
Recommended Storage | Store at -20°C |
These properties influence how Boc-Cys(Et)-OH behaves in solution and determine appropriate handling protocols for research applications.
Structural Features
The molecular architecture of Boc-Cys(Et)-OH incorporates several functional groups that determine its reactivity profile:
The Boc protecting group (tert-butyloxycarbonyl) attached to the α-amino group provides temporary protection during peptide synthesis. This carbamate-based group remains stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).
The ethyl group protecting the sulfhydryl side chain prevents unwanted oxidation or participation in side reactions during synthetic procedures. This protection is particularly important for cysteine-containing peptides, as unprotected thiols can readily form disulfide bridges under oxidative conditions.
The free carboxylic acid group remains available for peptide bond formation with other amino acid derivatives, allowing Boc-Cys(Et)-OH to be incorporated into growing peptide chains.
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Applications in Peptide Chemistry
Role in Peptide Synthesis Strategies
Boc-Cys(Et)-OH serves as an important building block in peptide synthesis, particularly within the broader context of Boc-chemistry strategies. While the search results don't provide specific examples of Boc-Cys(Et)-OH applications, similar protected cysteine derivatives are extensively utilized in peptide synthesis.
In contemporary peptide chemistry, researchers often employ protected cysteine derivatives in synthesis schemes requiring precise control over cysteine reactivity. For example, in oxytocin synthesis, protected cysteine derivatives like Boc-Cys(Acm)-OH play crucial roles in fragment assembly approaches .
Advantages in Synthesis Protocols
The utilization of Boc-Cys(Et)-OH in peptide synthesis offers several strategic advantages:
The orthogonal protection strategy allows for selective deprotection of either the Boc group or the ethyl protection under different reaction conditions. This orthogonality enables precise control over the sequence of reactions during complex peptide assembly.
The ethyl protection on the sulfhydryl group effectively prevents premature disulfide bridge formation during synthesis steps, which is particularly important when synthesizing peptides containing multiple cysteine residues.
Compatibility with various coupling reagents provides synthetic flexibility. Protected cysteine derivatives can be effectively coupled using different activation strategies depending on specific synthetic requirements.
Racemization Considerations
Coupling conditions | Racemization (%) |
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Reagent (4 eq) | Additive (4 eq) |
HCTU | 6-Cl-HOBt |
HCTU | 6-Cl-HOBt |
HCTU | 6-Cl-HOBt |
HCTU | 6-Cl-HOBt |
DIC | HOBt |
This data demonstrates that both protecting group choice and coupling conditions significantly impact racemization rates during peptide synthesis involving cysteine residues.
Optimization Strategies
Based on data from related cysteine derivatives, several strategies can be employed to minimize racemization when working with Boc-Cys(Et)-OH:
Carbodiimide-based coupling methods (DIC/HOBt) generally produce lower racemization rates compared to uronium/phosphonium reagents .
The choice of base significantly influences racemization risk, with TMP (2,4,6-trimethylpyridine) and PS (piperidine/DBU mixture) generally producing lower racemization percentages compared to DIEA (N,N-diisopropylethylamine) .
Solvent composition also affects racemization rates, with DCM/DMF mixtures sometimes offering advantages over pure DMF for certain coupling conditions .
Comparison with Related Cysteine Derivatives
Protection Group Strategies
Different protection strategies for cysteine residues offer varying advantages depending on synthetic requirements. While Boc-Cys(Et)-OH utilizes ethyl protection for the sulfhydryl group, other common protection strategies include:
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Trityl (Trt) protection: Commonly used in Fmoc-based peptide synthesis strategies, offering greater steric bulk and different deprotection conditions.
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Acetamidomethyl (Acm) protection: Used in both Boc and Fmoc strategies, particularly valuable when controlled, sequential disulfide formation is required. This protection is exemplified in oxytocin synthesis methodologies where Boc-Cys(Acm)-OH serves as a key building block .
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tert-Butyl (tBu) protection: Another option for sulfhydryl protection with different stability and deprotection characteristics.
The selection between these protection strategies depends on the specific requirements of the synthetic route, desired properties of the final peptide, and compatibility with other protecting groups in the synthesis scheme.
Applications in Bioactive Peptide Synthesis
Protected cysteine derivatives play crucial roles in the synthesis of bioactive peptides containing disulfide bonds. For example, the liquid phase synthesis of oxytocin utilizes protected cysteine derivatives as key components in a fragment assembly approach.
In oxytocin synthesis, researchers have developed a liquid phase synthesis method involving the assembly of three fragments: Boc-Cys(Acm)-Tyr(tBu)-OH, H-Ile-Gln(Trt)-Asn(Trt)-Cys(Acm)-Pro-OMe, and H-Leu-Gly-NH₂ . This approach demonstrates how protected cysteine derivatives contribute to efficient peptide synthesis methodologies.
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